![molecular formula C9H6BrF3O2 B2503493 1-[2-溴-5-(三氟甲氧基)苯基]乙酮 CAS No. 1558247-47-4](/img/structure/B2503493.png)

1-[2-溴-5-(三氟甲氧基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is a chemical compound that is part of a broader class of organic molecules that include a bromo and trifluoromethoxy substituent on a phenyl ring, attached to an ethanone group. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of enantiomerically pure diarylethanes involves a 7-step procedure starting from a methanone precursor, which suggests that the synthesis of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone could also involve multiple steps and the use of a methanone precursor . Additionally, the synthesis of related compounds sometimes employs photoremovable protecting groups, indicating that light-sensitive reactions may be applicable in the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information about the geometrical parameters of the molecule . Computational methods such as DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations are also used to predict and analyze the molecular structure, electronic transitions, and spectral features . These methods could be applied to 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone to gain insights into its molecular structure and properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various techniques. For instance, the photolytic release of protected acids from photoremovable protecting groups is quantified, and isolated yields are reported . The vibrational frequencies and assignments, as well as HOMO-LUMO analysis, provide insights into the stability and electronic properties of the molecules . Molecular docking studies suggest potential biological activities, such as inhibitory activity against certain enzymes . These techniques could be applied to study the physical and chemical properties of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone.

科学研究应用

萘和萘酚的合成

- 该化合物已用于萘和萘酚的合成。例如,Schlosser & Castagnetti (2001) 描述了由溴-三氟甲氧基苯衍生物生成苯基锂中间体的过程,该中间体可进一步加工以生产萘和萘酚 Schlosser & Castagnetti, 2001.

二氮杂卓衍生物的合成

- 它作为各种二氮杂卓衍生物合成的前体。Liszkiewicz 等人(2006 年)详细介绍了使用碱活化环化反应合成 1-苯基-2-(4-芳基-1,3,4,5-四氢吡啶并[2,3-b][1,4]二氮杂卓-2-亚烷基)-乙酮 Liszkiewicz 等人,2006.

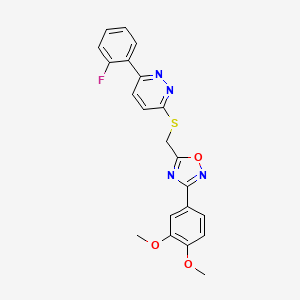

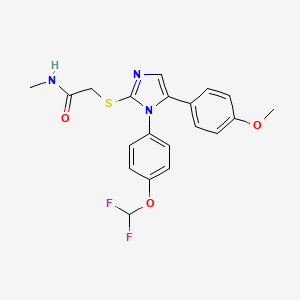

三唑的合成

- Golobokova 等人(2020 年)使用了一种类似于 1-[2-溴-5-(三氟甲氧基)苯基]乙酮的溴代衍生物,用于选择性合成功能性取代的 1,2,3-三唑 Golobokova 等人,2020.

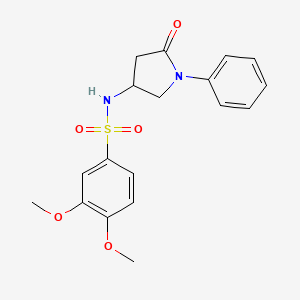

四唑衍生物的合成

- 在 Mohsen 等人(2014 年)的一项研究中,结构类似于 1-[2-溴-5-(三氟甲氧基)苯基]乙酮的苯乙酰溴衍生物被用于合成各种四唑衍生物并评估其抗胆碱酯酶活性 Mohsen 等人,2014.

查耳酮的合成和 DNA 结合研究

- Rasool 等人(2021 年)进行了一项研究,涉及类似于 1-[2-溴-5-(三氟甲氧基)苯基]乙酮的查耳酮的合成,并研究了它们的 DNA 结合、脲酶抑制、抗氧化剂特性以及包括 DFT 和分子对接在内的理论研究 Rasool 等人,2021.

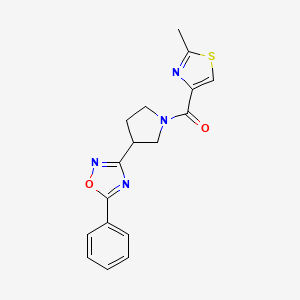

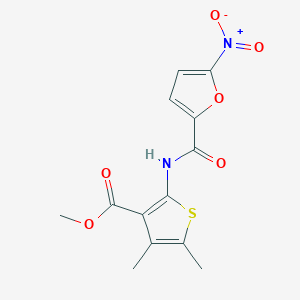

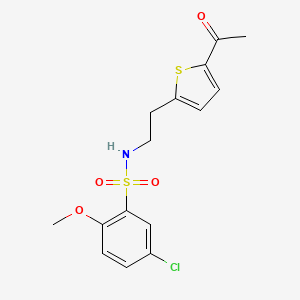

噻唑和噻吩衍生物的合成

- Hessien 等人(2009 年)描述了从结构上与 1-[2-溴-5-(三氟甲氧基)苯基]乙酮相关的化合物开始合成含有甲苯磺酰基部分的新型噻唑、噻吩、噻吩并吡啶和噻吩并嘧啶衍生物 Hessien 等人,2009.

对映体纯乙烷的合成

- Zhang 等人(2014 年)的一项研究展示了一种从类似的溴苯基乙酮化合物开始的合成程序,以创建对映体纯的二芳基乙烷 Zhang 等人,2014.

二茂铁衍生物的合成

- Liu 等人(2010 年)合成了一系列 1-二茂铁-2-(3-苯基-1H-1,2,4-三唑-5-基硫基)乙酮衍生物,展示了乙酮衍生物在创建复杂分子结构方面的多功能性 Liu 等人,2010.

在光保护应用中的用途

- Atemnkeng 等人(2003 年)使用 1-[2-(2-羟基烷基)苯基]乙酮引入了一种新的光可去除保护基团用于羧酸,表明类似使用 1-[2-溴-5-(三氟甲氧基)苯基]乙酮的潜力 Atemnkeng 等人,2003.

α,β-不饱和酮的合成

- Curti 等人(2007 年)描述了一种从类似于所讨论化合物的 α-溴酮开始合成各种查耳酮类似物(包括 α,β-不饱和酮)的方法 Curti 等人,2007.

安全和危害

未来方向

属性

IUPAC Name |

1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYKTJGFLOVCTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)